molecular formula C8H4BrN3S B8434882 2-Amino-4-bromo-benzothiazole-6-carbonitrile

2-Amino-4-bromo-benzothiazole-6-carbonitrile

Cat. No.: B8434882
M. Wt: 254.11 g/mol
InChI Key: ULGSMGOEISWABT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-4-bromo-benzothiazole-6-carbonitrile is a useful research compound. Its molecular formula is C8H4BrN3S and its molecular weight is 254.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C8H4BrN3S

Molecular Weight

254.11 g/mol

IUPAC Name

2-amino-4-bromo-1,3-benzothiazole-6-carbonitrile

InChI

InChI=1S/C8H4BrN3S/c9-5-1-4(3-10)2-6-7(5)12-8(11)13-6/h1-2H,(H2,11,12)

InChI Key

ULGSMGOEISWABT-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1SC(=N2)N)Br)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A reaction mixture of (2) compound (1.3 g, 3.66 mmol), CuI (70 mg, 0.366 mmol, 0.1 eq.), 1,10-phenanthroline (70 mg, 0.366 mmol), and Cs2CO3 (1.8 g, 5.5 mmol, 1.5 eq.) in dioxane (20 mL) was stirred under reflux for 2 h under Ar. After cooling to room temperature, water (100 mL) was added; solid was filtered, washed with water (100 mL×3) followed by ether (50 mL×3). The solid was dried in vacuo at room temperature overnight, to provide 1 g (quantitative yield) of the desired product (3). 1H-NMR-(400 MHz, CDCl3)
Name
( 2 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
compound
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
70 mg
Type
reactant
Reaction Step One
Name
Cs2CO3
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
CuI
Quantity
70 mg
Type
catalyst
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.